2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde
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Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde is a chemical compound with the molecular formula C9H5F2NO3. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a difluoromethoxy group and a carboxaldehyde group attached to a benzoxazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminophenol with difluoromethyl ether in the presence of a suitable catalyst to form the difluoromethoxy-substituted benzoxazole. This intermediate is then subjected to formylation using reagents like Vilsmeier-Haack reagent to introduce the carboxaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxylic acid.
Reduction: 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It is explored for its potential as a building block in drug discovery and development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological systems. The carboxaldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxylic acid
- 2-(Difluoromethoxy)benzo[d]oxazole-6-methanol
- 2-(Difluoromethoxy)benzo[d]oxazole-6-nitrile
Uniqueness: 2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde is unique due to the presence of both the difluoromethoxy and carboxaldehyde groups, which confer distinct chemical reactivity and biological activity. The difluoromethoxy group enhances its lipophilicity and metabolic stability, while the carboxaldehyde group allows for covalent interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H5F2NO3 |
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Molecular Weight |
213.14 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO3/c10-8(11)15-9-12-6-2-1-5(4-13)3-7(6)14-9/h1-4,8H |
InChI Key |
SNFIOABIAZCCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=N2)OC(F)F |
Origin of Product |
United States |
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